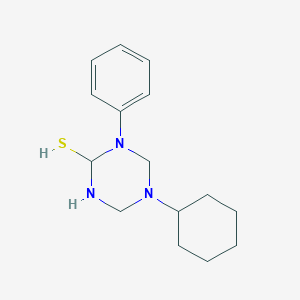

5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol

Overview

Description

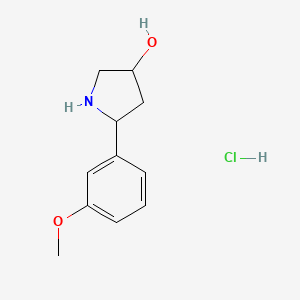

5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol is a heterocyclic compound with the molecular formula C15H23N3S . It has an average mass of 277.428 Da and a monoisotopic mass of 277.161255 Da .

Synthesis Analysis

The synthesis of similar compounds like 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione has been achieved through an efficient and simple cyclotrimerization of isocyanatocyclohexane, performed at room temperature and under mild reaction conditions . The newly synthesized compound was characterized with FT-IR, 1H, and 13C NMR spectra .Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 urea (-thio) derivative, and 1 tertiary amine (aliphatic) .Scientific Research Applications

-

- Application : Synthesis of new 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives .

- Method : The synthesis involves the use of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones .

- Results : The synthesis resulted in four new 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives and two new partially thionated analogues .

-

- Application : Used as a crosslinking agent or additive in the synthesis of polylactic acid/flax composite materials .

- Method : The compound is used in the synthesis of these materials to enhance their properties and performance under gamma irradiation .

- Results : The use of this compound results in enhanced properties and performance of the composite materials .

-

- Application : The compound undergoes an Inverse Electron Demand Diels-Alder with electron-rich dienophiles .

- Method : This reaction results in the formation of nitrogen-containing heterocycles, more specifically pyrimidines and novel-substituted pyridines .

- Results : The outcome of this reaction is the formation of these specific heterocycles .

-

- Application : Synthesis of various heterocyclic compounds .

- Method : The molecules possessing triazine and tetrazine moieties are used as building blocks and have provided a new dimension to the design of biologically important organic molecules .

- Results : Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

-

- Application : Used as a key component in various applications, including rubber and plastic industries, coatings, adhesives, elastomers, and in the development of dental restorative materials .

- Method : The compound is used in these applications to enhance their properties and performance .

- Results : The use of this compound results in enhanced properties and performance of the materials .

-

- Application : Synthesis of 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO) .

- Method : A new simple, efficient, and green synthetic route was designed for the synthesis of this compound .

- Results : The synthesis resulted in the formation of 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO) .

-

- Application : The molecules possessing triazine and tetrazine moieties belong to a special class of heterocyclic compounds. They have provided a new dimension to the design of biologically important organic molecules .

- Method : Various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Results : Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

-

- Application : It is commonly used as a key component in various applications, including rubber and plastic industries, coatings, adhesives, elastomers, and in the development of dental restorative materials .

- Method : The compound is used in these applications to enhance their properties and performance .

- Results : The use of this compound results in enhanced properties and performance of the materials .

-

- Application : A new simple, efficient, and green synthetic route was designed for the synthesis of 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO) .

- Method : This new synthetic route .

- Results : The synthesis resulted in the formation of 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO) .

properties

IUPAC Name |

5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h2,5-6,9-10,13,15-16,19H,1,3-4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFLVGJVPACZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CNC(N(C2)C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205575 | |

| Record name | 1,3,5-Triazine-2-thiol, 5-cyclohexylhexahydro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol | |

CAS RN |

1858250-41-5 | |

| Record name | 1,3,5-Triazine-2-thiol, 5-cyclohexylhexahydro-1-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2-thiol, 5-cyclohexylhexahydro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1434087.png)

![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)

![Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434101.png)

![N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1434102.png)